5-Bromo-2-isopropoxybenzonitrile
Description
Overview of Halogenated Benzonitrile (B105546) Derivatives in Chemical Synthesis
Halogenated derivatives of benzene (B151609) and its related structures are fundamental in the synthesis of benzenoid compounds. researchgate.net The introduction of a halogen atom, such as bromine, onto a benzene ring can be achieved through various methods, including the replacement of a hydrogen atom or other functional groups. researchgate.net Halogenated benzonitriles, in particular, serve as versatile building blocks in organic chemistry.
The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, and amides, opening up a plethora of synthetic possibilities. rsc.org Furthermore, the halogen atom provides a reactive site for various cross-coupling reactions, such as the Suzuki and Ullmann reactions, allowing for the formation of complex molecular architectures. researchgate.netnih.gov These reactions are crucial in the synthesis of pharmaceuticals and other functional materials. nih.gov For instance, the conversion of pyridines into benzonitriles highlights the value of benzonitriles as mimics for pyridines in drug discovery due to their similar electronic properties. bris.ac.uk
Significance of Bromine and Isopropoxy Substituents on Benzonitrile Scaffolds
The specific substituents on the benzonitrile ring, namely the bromine atom and the isopropoxy group, play a crucial role in the reactivity and properties of 5-Bromo-2-isopropoxybenzonitrile.
The bromine atom at the 5-position makes the compound amenable to a variety of palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of diverse and complex molecules. researchgate.net The carbon-bromine bond is also known to be more reactive than a carbon-chlorine bond in certain photochemical reactions. researchgate.net
The isopropoxy group at the 2-position is an electron-donating group, which can influence the electronic properties of the benzene ring and the reactivity of the nitrile group. Its presence can also impact the solubility and physical properties of the molecule. The isopropoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, can also introduce steric effects that may influence the regioselectivity of certain reactions.
Current Research Gaps and Future Directions for this compound
While the general utility of halogenated benzonitriles is well-established, specific research on this compound is still emerging. Much of the available information pertains to its role as a chemical intermediate, with its synthesis and basic properties being documented. chemicalbook.comuni.lu
A significant research gap exists in the exploration of its biological activities. Given that many benzonitrile derivatives exhibit interesting pharmacological properties, investigating the potential of this compound and its derivatives as, for example, enzyme inhibitors or receptor modulators could be a fruitful area of research. acs.org For instance, a related compound, N-(5-bromo-2-hydroxybenzylidene) isonicotinohydrazide, has been studied for its corrosion-inhibiting properties. researchgate.net
Future research could focus on:
Synthesis of novel derivatives: Utilizing the bromine atom for cross-coupling reactions to create a library of new compounds.
Biological screening: Evaluating the synthesized derivatives for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov
Material science applications: Exploring the potential of this compound and its derivatives in the development of new materials, such as liquid crystals or organic light-emitting diodes (OLEDs).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPYKWHWKFYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390780 | |
| Record name | 5-bromo-2-isopropoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515832-52-7 | |
| Record name | 5-bromo-2-isopropoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Isopropoxybenzonitrile
Established Synthetic Routes to 5-Bromo-2-isopropoxybenzonitrile
The traditional synthesis of this compound is a multi-step process that relies on the sequential introduction of the desired functional groups onto a benzene (B151609) ring. The efficiency and feasibility of the synthesis are highly dependent on the chosen starting materials and the specific reaction conditions employed for each transformation.
Precursor Identification and Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests several viable starting points. The primary disconnections involve the carbon-bromine bond, the ether linkage, and the nitrile group. This leads to the identification of key precursors, as illustrated in the following table.
| Precursor | Retrosynthetic Disconnection | Forward Reaction |
|---|---|---|
| 2-Isopropoxybenzonitrile (B2662501) | C-Br Bond | Bromination |
| 5-Bromo-2-hydroxybenzonitrile (B1273605) | C-O (Ether) Bond | Etherification |
| 4-Bromo-1-isopropoxybenzene | C-CN Bond | Cyanation |
Bromination Reactions in the Synthesis of this compound Analogues
Bromination is a fundamental step in the synthesis of this compound, typically occurring at a late stage on a pre-functionalized benzene ring. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired regioselectivity. For instance, the synthesis of a related compound, 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, involves the bromination of 4-isopropoxy-5-methoxybenzonitrile. This reaction is commonly carried out using elemental bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724).
Similarly, the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) involves the bromination of o-fluorobenzonitrile using dibromohydantoin in concentrated sulfuric acid. google.com The use of specific brominating agents and reaction conditions is critical to control the position of bromination and avoid unwanted side reactions. For example, NBS is often preferred over Br2 for allylic and benzylic bromination to prevent the formation of byproducts. youtube.com
| Substrate | Brominating Agent | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Isopropoxy-5-methoxybenzonitrile | Br₂ or NBS | Dichloromethane or Acetonitrile | 2-Bromo-4-isopropoxy-5-methoxybenzonitrile | |
| o-Fluorobenzonitrile | Dibromohydantoin | 75-90% Sulfuric Acid | 5-Bromo-2-fluorobenzonitrile | google.com |
| Pentafluorosulfanyloxybenzene | 1,3-dibromo-5,5-dimethylhydantoin, NBS, or Br₂ | Non-polar organic solvent, triflic acid (catalyst) | 4-Bromo-1-oxypentafluorosulfanylbenzene | google.com |
Etherification Strategies for Isopropoxy Group Introduction in Benzonitrile (B105546) Synthesis
The introduction of the isopropoxy group is typically achieved through a Williamson ether synthesis. This involves the reaction of a phenoxide ion with an isopropyl halide. In the context of synthesizing this compound, a key precursor is 5-Bromo-2-hydroxybenzonitrile. sigmaaldrich.comnih.govnih.gov The hydroxyl group of this precursor can be deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an isopropyl electrophile (e.g., 2-bromopropane (B125204) or 2-iodopropane).
The hydroxyl group at the 2-position of 5-bromo-2-hydroxybenzonitrile provides a reactive site for etherification, allowing for molecular diversification. This transformation is a fundamental process in organic synthesis used to alter the steric and electronic properties of the molecule.
Nitrile Group Formation Methodologies for Benzonitrile Derivatives
The nitrile group can be introduced through various methods, with the Sandmeyer reaction being a classical approach. This involves the diazotization of an amino group, followed by treatment with a cyanide salt, typically cuprous cyanide. An alternative is the direct cyanation of an aryl halide.
For instance, the synthesis of o-tolyl benzonitrile, a key intermediate for certain pharmaceuticals, often utilizes palladium- or nickel-catalyzed coupling reactions. sci-hub.se Recent advancements have also explored organophotoredox catalysis for the cyanation of aryl bromides using tosyl cyanide as the nitrile source. rsc.org This method employs a photogenerated silyl (B83357) radical to abstract the bromine atom, followed by interception of the resulting aryl radical by the cyanide source. rsc.org Another innovative approach involves the nickel-catalyzed cyanation of α-aryl amines using CO2/NH3, which proceeds via C–N bond cleavage. nih.gov
Novel and Emerging Synthetic Approaches
Research into more efficient and sustainable synthetic methods is ongoing. These efforts are focused on the development of catalytic systems that can facilitate key bond-forming reactions with high selectivity and yield under milder conditions.
Catalytic Methods for C-Br Bond Formation and Functionalization
The formation and functionalization of the C-Br bond are central to the synthesis of many brominated aromatic compounds. While traditional methods often rely on stoichiometric brominating agents, catalytic approaches offer advantages in terms of atom economy and waste reduction.
Recent research has highlighted the use of catalysts for the synthesis of various benzonitrile derivatives. For example, the synthesis of o-tolyl benzonitrile has been achieved using recyclable Ti-Pd catalysts and Pd-nanoparticles in water. sci-hub.se Nickel-catalyzed Suzuki coupling reactions under microwave conditions have also proven effective. sci-hub.se Furthermore, the development of catalytic atroposelective methods for the synthesis of axially chiral benzonitriles represents a significant advancement in the field, allowing for the controlled formation of stereogenic C-C axes. researchgate.net These methods often involve dynamic kinetic resolution processes modulated by catalytic interactions. researchgate.net
The functionalization of the C-Br bond in brominated benzonitriles is also a key area of research. These compounds are versatile building blocks in organic chemistry, with the bromo and cyano groups readily participating in reactions such as nucleophilic substitutions and metal-catalyzed cross-coupling reactions.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. A plausible synthetic route involves a two-step process: a Williamson ether synthesis to form 2-isopropoxybenzonitrile, followed by electrophilic bromination. The application of green chemistry principles is crucial in optimizing this pathway for environmental sustainability.
One of the core tenets of green chemistry is the use of safer solvents. In the context of the Williamson ether synthesis, traditional polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), while effective, pose environmental and health risks. numberanalytics.com Green alternatives include the use of ionic liquids or conducting the reaction in aqueous media with the aid of phase-transfer catalysts. researchgate.netrsc.org For instance, the use of a surfactant as a catalyst can enable the reaction to occur in water, a benign solvent. researchgate.net
Another key principle is atom economy, which maximizes the incorporation of all materials used in the process into the final product. Microwave-assisted synthesis has emerged as a green technique that can significantly reduce reaction times and energy consumption for Williamson ether synthesis, often leading to higher yields and minimizing the formation of byproducts. benthamscience.com The use of catalysts derived from renewable sources, such as banana peel ash, has also been explored for ether synthesis, further aligning the process with green chemistry principles. benthamscience.com
In the subsequent bromination step, traditional methods often use elemental bromine, which is highly toxic and corrosive. A greener approach involves the in-situ generation of the brominating agent, which avoids the handling and storage of large quantities of hazardous bromine. mdpi.com Furthermore, the development of synthetic routes using ionic liquids that can act as both a solvent and a catalyst, and are recyclable, presents a significant advancement in the green synthesis of benzonitrile derivatives. rsc.orgresearchgate.net
Flow Chemistry and Continuous Processing for Enhanced Synthesis Efficiency
Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and scalability for the synthesis of this compound. This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, such as bromination.
For the electrophilic bromination of the 2-isopropoxybenzonitrile intermediate, a continuous flow system can be designed where a stream of the substrate is mixed with a stream of a brominating agent generated in-situ. mdpi.comvapourtec.comresearchgate.net For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) can continuously produce bromine, which is immediately consumed in the reaction with the aromatic substrate. mdpi.com This method significantly reduces the risks associated with handling bulk bromine. researchgate.net The precise control over stoichiometry, residence time, and temperature in a microreactor can lead to higher selectivity and yields, minimizing the formation of poly-brominated byproducts. acs.org
The benefits of flow chemistry also extend to the initial Williamson ether synthesis step. Continuous processing allows for improved heat and mass transfer, which is crucial for maintaining optimal reaction conditions and preventing localized overheating that could lead to side reactions. The ability to automate continuous flow systems can lead to more consistent product quality and higher throughput, making it an attractive option for industrial-scale production.
A study on the α-bromination of aldehydes demonstrated that transitioning from batch to flow processing reduced the reaction time from 30 minutes to just 3 minutes while improving yield and selectivity. acs.org Similar efficiencies can be anticipated for the aromatic bromination in the synthesis of this compound.
Optimization of Reaction Conditions and Yield
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. This involves a systematic study of solvent effects, temperature, pressure, and the catalytic system.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent plays a pivotal role in both the Williamson ether synthesis and the subsequent bromination step. In the Williamson ether synthesis, which proceeds via an SN2 mechanism, polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the oxygen anion. numberanalytics.comnumberanalytics.com
| Base | Solvent | Yield (%) |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |
| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |
| Sodium Hydroxide (B78521) (NaOH) | Water (H₂O) | 40 |
| This table illustrates the impact of different base-solvent systems on the yield of a typical Williamson ether synthesis, based on generalized findings. numberanalytics.com |
For the electrophilic aromatic bromination, the solvent can influence the reaction rate and the regioselectivity. Non-polar solvents may slow down the reaction, which can be advantageous in controlling the extent of bromination and preventing over-reaction, especially with highly activated aromatic rings. youtube.comquora.com In some cases, the use of aqueous trifluoroacetic acid as a solvent has been studied for the bromination of aromatic compounds. acs.org The solvent's ability to stabilize the charged intermediate (the arenium ion) can affect the reaction's energy barrier. quora.com
Temperature and Pressure Optimization for Maximizing Conversion
Temperature is a critical parameter that must be carefully controlled to achieve high conversion to this compound. In the Williamson ether synthesis, increasing the temperature generally accelerates the reaction rate. numberanalytics.com However, excessively high temperatures can promote competing elimination reactions, particularly if the alkyl halide is secondary, which is the case when using an isopropyl group. wikipedia.org Microwave-assisted heating has been shown to be an effective method for rapidly and uniformly reaching the optimal temperature, often leading to significantly reduced reaction times. sacredheart.edu
For the bromination step, the reaction is typically exothermic. Maintaining a controlled, often low, temperature is essential to ensure selectivity and prevent the formation of unwanted isomers or poly-brominated products. youtube.com The use of flow reactors provides superior temperature control compared to batch reactors due to their high surface-area-to-volume ratio.
While pressure is not always a primary variable in these types of reactions, it can influence the reaction rate in some cases by increasing the concentration of reactants. numberanalytics.com
Catalyst Screening and Ligand Design in this compound Synthesis
Catalysis is key to enhancing the efficiency and selectivity of the synthesis of this compound. In the Williamson ether synthesis, particularly when conducted under heterogeneous conditions (e.g., in an aqueous/organic biphasic system), phase-transfer catalysts are often employed. These catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. numberanalytics.comnumberanalytics.com
For the electrophilic bromination of the 2-isopropoxybenzonitrile intermediate, the aromatic ring is activated by the electron-donating isopropoxy group. This activation may be sufficient for the reaction to proceed without a catalyst, using a brominating agent like N-Bromosuccinimide (NBS). youtube.com However, if a less reactive brominating agent is used, or to enhance selectivity, a Lewis acid catalyst may be necessary. The design and screening of appropriate catalysts are therefore important for optimizing the reaction.
While not directly related to this specific compound, research into mixed-ligand Cu(II) complexes for other bromo-hydroxy compounds highlights the importance of ligand design in tuning the electronic and steric properties of a metal center to achieve desired catalytic activity. francis-press.com
Purification Techniques for Synthetic Intermediates and Final Product
The purification of the intermediate, 2-isopropoxybenzonitrile, and the final product, this compound, is essential to obtain a compound of high purity. Several standard laboratory and industrial techniques can be employed.
For benzonitrile and its derivatives, distillation under reduced pressure is a common method to separate the product from non-volatile impurities and solvents. researchgate.netlookchem.com If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture is an effective technique for purification. This method relies on the difference in solubility of the product and impurities at different temperatures.
Chromatographic techniques are also widely used for purification. Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. For analytical purposes and for the purification of small quantities, Thin Layer Chromatography (TLC) can be used to assess purity and identify suitable solvent systems for column chromatography. researchgate.net
A typical purification protocol for a benzonitrile derivative might involve an initial extraction to remove water-soluble impurities, followed by drying of the organic phase, evaporation of the solvent, and then purification of the residue by distillation, recrystallization, or chromatography. researchgate.net
| Purification Method | Principle | Application |
| Distillation | Separation based on differences in boiling points. | Purification of liquid products or removal of volatile solvents. |
| Recrystallization | Separation based on differences in solubility at varying temperatures. | Purification of solid products. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Purification of both solid and liquid products, effective for separating complex mixtures. |
| Steam Distillation | Distillation of water-immiscible compounds with steam. | Removal of high-boiling impurities, such as carbylamines from nitriles. researchgate.net |
Reactivity and Derivatization of 5 Bromo 2 Isopropoxybenzonitrile
Reactions at the Bromine Center
The bromine atom on the aromatic ring of 5-Bromo-2-isopropoxybenzonitrile is the primary site for a variety of synthetic modifications. Its reactivity is influenced by the electronic effects of the other substituents. The isopropoxy group at the C-2 position is an electron-donating group, which can activate the ring towards certain reactions. Conversely, the nitrile group at the C-1 position is electron-withdrawing. These electronic factors, combined with steric considerations, play a crucial role in the outcome of reactions at the bromine center.
Palladium-Catalyzed Cross-Coupling Reactions of this compound (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Current time information in Winnipeg, CA.thieme-connect.comresearchgate.netresearchgate.net For this compound, these reactions provide a versatile platform for introducing a wide range of substituents at the C-5 position.
A key first step for some cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves the conversion of the aryl bromide to an organoboron derivative. A known method to achieve this for this compound involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. Specifically, this compound can be treated with n-butyllithium in anhydrous tetrahydrofuran (B95107) at low temperatures (e.g., -78°C) to generate the corresponding aryllithium species. This intermediate is then reacted with tributyl borate to form a borate ester, which can be subsequently hydrolyzed to the boronic acid or used directly in cross-coupling reactions. organic-chemistry.org
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. Current time information in Winnipeg, CA.researchgate.netnih.gov
In the context of this compound, the catalytic cycle for a Suzuki-Miyaura reaction would commence with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle. The presence of the electron-donating isopropoxy group can influence the rate of this step. Following oxidative addition, transmetalation with an organoboron reagent (derived from this compound as described previously) occurs, where the organic group from the boron compound is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. researchgate.net
For a Sonogashira coupling, the mechanism is similar, but the transmetalation step involves a copper acetylide, which is typically formed in situ from a terminal alkyne and a copper(I) salt. researchgate.netnih.gov The Buchwald-Hartwig amination follows a related pathway where after oxidative addition, an amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex then forms the C-N bond. Current time information in Winnipeg, CA.thieme-connect.com
The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions, influencing catalyst stability, activity, and selectivity. For substrates like this compound, which possesses an ortho-alkoxy group, sterically bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.
Examples of commonly used ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions include biaryl phosphines like XPhos, SPhos, and BrettPhos, as well as ferrocene-based ligands like dppf. Current time information in Winnipeg, CA.organic-chemistry.org The steric bulk of these ligands can help to prevent catalyst deactivation and promote reductive elimination. The electronic properties of the ligand also play a role; electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step. organic-chemistry.org
| Ligand Type | Common Examples | Key Features | Typical Applications |
|---|---|---|---|
| Biaryl Phosphines | XPhos, SPhos, BrettPhos | Bulky and electron-rich | Suzuki-Miyaura, Buchwald-Hartwig |
| Ferrocene-based | dppf | Bidentate, good for stabilizing catalyst | Suzuki-Miyaura, Sonogashira |
| Trialkylphosphines | P(t-Bu)3, PCy3 | Strongly electron-donating | Suzuki-Miyaura, Heck |
The substrate scope of palladium-catalyzed cross-coupling reactions with this compound is expected to be broad, allowing for the introduction of various aryl, heteroaryl, alkynyl, and amino groups.
In Suzuki-Miyaura reactions, a wide range of aryl and heteroaryl boronic acids and esters can likely be coupled with the boronic ester derived from this compound. The reaction should tolerate a variety of functional groups on the coupling partner, although highly sterically hindered boronic acids may require more forcing conditions or specialized catalyst systems. researchgate.net
For Sonogashira couplings, terminal alkynes with aryl, alkyl, and silyl (B83357) substituents are generally suitable partners for aryl bromides. researchgate.netnih.gov The presence of the isopropoxy and nitrile groups on this compound should be compatible with typical Sonogashira reaction conditions.
The Buchwald-Hartwig amination allows for the coupling of a wide array of primary and secondary amines, including anilines, alkylamines, and various heterocycles. Current time information in Winnipeg, CA.thieme-connect.comorganic-chemistry.orgnih.gov The reaction conditions, particularly the choice of base and ligand, can be tailored to accommodate the specific amine being used.
| Reaction | Typical Coupling Partners | Potential Products |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acids, Heteroarylboronic acids | Biaryls, Heterobiaryls |
| Sonogashira | Terminal alkynes (aryl, alkyl, silyl) | Diarylalkynes, Aryl-alkyl alkynes |
| Buchwald-Hartwig | Primary amines, Secondary amines (aryl, alkyl) | Diaryl amines, Aryl-alkyl amines |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) is another important class of reactions for modifying aryl halides. acs.org In this reaction, a nucleophile displaces the halide on the aromatic ring. For SNA_r to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. acs.org
In the case of this compound, the nitrile group is electron-withdrawing, but it is in the meta position relative to the bromine atom. The isopropoxy group is electron-donating, which generally disfavors nucleophilic aromatic substitution. Therefore, direct SNA_r at the C-5 position of this compound is expected to be challenging under standard conditions. More forcing conditions, such as high temperatures and the use of very strong nucleophiles, might be required. Alternatively, a benzyne (B1209423) mechanism could potentially be operative under strongly basic conditions.
Reductive Debromination Studies
Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This can be a useful transformation in multi-step syntheses where the bromine atom has served as a directing group or a handle for other transformations and is no longer needed.
Several methods are available for the reductive dehalogenation of aryl bromides. thieme-connect.comresearchgate.net Catalytic hydrogenation is a common approach, often employing a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. thieme-connect.comresearchgate.net This method is often chemoselective, allowing for the reduction of the aryl bromide in the presence of other functional groups such as nitriles and ethers. Other reducing agents that can be used include tin hydrides, silanes, or dissolving metal reductions, although these methods may have different functional group tolerances. For this compound, catalytic hydrogenation would likely be an effective method for selective debromination.
Reactions Involving the Nitrile Group
The nitrile (C≡N) group is a versatile functional handle, capable of undergoing a variety of transformations to yield different functionalities, most notably carboxylic acids, amines, and heterocyclic systems.
Hydrolysis Reactions of the Nitrile Functionality
The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid. This reaction can be carried out under either acidic or basic conditions. For a substrate like this compound, the reaction proceeds via nucleophilic attack on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate.
Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, leading to the formation of a carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid. Conversely, acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen to enhance its electrophilicity, followed by attack by a water molecule. Given the presence of the acid-sensitive isopropoxy group, basic hydrolysis is often a preferred method to avoid potential cleavage of the ether.
Table 1: Representative Basic Hydrolysis of this compound
| Reactant | Reagents & Conditions | Product |
| This compound | 1. Sodium Hydroxide (aq.), Ethanol (B145695), Reflux2. HCl (aq.) | 5-Bromo-2-isopropoxybenzoic acid |
Reduction of the Nitrile to Amines
The nitrile group can be readily reduced to a primary amine, providing a route to benzylic amines which are valuable intermediates in medicinal chemistry. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the aminomethyl group after an aqueous workup.
Catalytic hydrogenation over a metal catalyst like Raney nickel or palladium on carbon is another effective method. This approach is often considered "greener" but may require higher pressures and temperatures. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the aryl bromide, although this is generally less favorable under standard nitrile reduction conditions. A related compound, 3-formyl-2-hydroxybenzonitrile, has its nitrile group reduced to an amine using LiAlH₄, demonstrating the feasibility of this reaction on substituted benzonitriles.
Table 2: Representative Reduction of this compound
| Reactant | Reagents & Conditions | Product |
| This compound | 1. Lithium Aluminum Hydride (LiAlH₄), THF2. H₂O workup | (5-Bromo-2-isopropoxyphenyl)methanamine |
Cycloaddition Reactions Involving the Nitrile Group
The [3+2] cycloaddition reaction of nitriles with azides is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. thieme-connect.comresearchgate.net Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. thieme-connect.com For this compound, this reaction would typically involve heating with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid catalyst (e.g., zinc salts) or in a high-boiling polar solvent like dimethylformamide (DMF). rsc.org The reaction proceeds through the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile.
The electronic nature of the benzonitrile (B105546) affects the reaction rate; electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the nitrile carbon and facilitate the cycloaddition. researchgate.net
Table 3: Representative Cycloaddition of this compound
| Reactant | Reagents & Conditions | Product |
| This compound | Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), Reflux | 5-(5-Bromo-2-isopropoxyphenyl)-1H-tetrazole |
Reactions at the Isopropoxy Moiety
The isopropoxy group is a robust alkyl ether, but its ether linkage can be cleaved under specific, typically harsh, conditions.
Cleavage of the Ether Linkage
The cleavage of aryl alkyl ethers to produce phenols is a common synthetic transformation. For a secondary alkyl ether like the isopropoxy group, this requires potent reagents. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. chem-station.comcommonorganicchemistry.com The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the isopropyl group, leading to the formation of 2-propyl bromide and a borate ester intermediate. Subsequent aqueous workup hydrolyzes the borate ester to yield the corresponding phenol (B47542), 5-bromo-2-hydroxybenzonitrile (B1273605). orgsyn.orgnih.gov
Other reagents capable of cleaving aryl ethers include strong protic acids like HBr and HI, or heating with pyridinium (B92312) hydrochloride. reddit.com However, BBr₃ is often preferred for its high reactivity at lower temperatures, which can help preserve other functional groups in the molecule. chem-station.com
Table 4: Representative Ether Cleavage of this compound
| Reactant | Reagents & Conditions | Product |
| This compound | 1. Boron Tribromide (BBr₃), Dichloromethane (B109758) (DCM), 0°C to rt2. H₂O workup | 5-Bromo-2-hydroxybenzonitrile |
Rearrangement Reactions Involving the Isopropoxy Group
Classic rearrangement reactions of aryl ethers, such as the Fries rearrangement or the Claisen rearrangement, are not applicable to this compound.
The Fries rearrangement specifically requires an aryl ester (Ar-O-C(=O)R), where an acyl group migrates from the phenolic oxygen to the aromatic ring under Lewis acid catalysis. nih.gov Since this compound is an aryl ether (Ar-O-R), not an ester, it does not meet the structural requirements for this reaction.
The Claisen rearrangement is a pericyclic reaction that requires an allyl aryl ether (Ar-O-CH₂CH=CH₂). The reaction involves a researchgate.netresearchgate.net-sigmatropic rearrangement of the allyl group to the ortho position of the ring. The isopropoxy group is a saturated alkyl group and lacks the requisite double bond to participate in this type of rearrangement.
Therefore, under typical conditions, rearrangement reactions involving the migration of the isopropoxy group itself are not an expected pathway of reactivity for this compound.
Multi-component Reactions and Tandem Processes
The strategic placement of a nitrile group and a bromo substituent on the this compound scaffold makes it a versatile substrate for sophisticated chemical transformations, including multi-component reactions (MCRs) and tandem or domino processes. These reactions are highly valued in synthetic chemistry for their efficiency in building molecular complexity from simple precursors in a single operation.
In the context of this compound, the nitrile group can act as a key functional handle for MCRs. Nitriles are known to participate in a variety of these reactions, often serving as an electrophilic or nucleophilic component. numberanalytics.com For instance, in reactions like the Strecker or Ugi-type reactions, the nitrile can be a crucial building block in the formation of complex molecules. numberanalytics.com
Simultaneously, the aryl bromide functionality opens the door to a vast array of palladium-catalyzed tandem reactions. These processes can involve an initial cross-coupling event at the C-Br bond, followed by a subsequent intramolecular cyclization or another intermolecular reaction. This dual reactivity allows for the construction of intricate heterocyclic and polycyclic frameworks.
While specific literature detailing multi-component and tandem reactions of this compound is not extensively available, its reactivity can be inferred from known transformations of similarly substituted benzonitriles and aryl bromides. The following sections describe plausible MCR and tandem pathways for this compound based on established synthetic methodologies.
One hypothetical yet highly plausible multi-component reaction involving this compound is an Ugi-type four-component reaction (Ugi-4CR). In this scenario, the nitrile group could potentially be reduced in situ or, more likely, a related derivative where the nitrile is transformed into an amine could participate. However, a more direct involvement of the nitrile is conceivable in certain MCRs. For example, a reaction could be designed where an isocyanide, an amine, a carboxylic acid, and a derivative of this compound, where the nitrile participates in a cyclization step, could lead to highly functionalized heterocyclic products.
A more direct application of the nitrile functionality is observed in the synthesis of various nitrogen-containing heterocycles. For example, a tandem process could be initiated by a palladium-catalyzed reaction at the bromide, followed by an intramolecular cyclization involving the nitrile group.
Consider a hypothetical palladium-catalyzed tandem reaction where this compound reacts with an alkyne and a nucleophile. The reaction would initiate with a Sonogashira coupling between the aryl bromide and the alkyne. The resulting internal alkyne could then undergo an intramolecular attack by the nitrile nitrogen, activated by a Lewis acid or another catalyst, to form a substituted isoquinoline (B145761) or a related heterocyclic system.
The following table outlines a hypothetical multi-component reaction based on established principles, illustrating the potential of this compound in complex bond-forming sequences.
| Reaction Type | Reactants | Reagents/Catalysts | Hypothetical Product |
| Palladium-Catalyzed Tandem Annulation | This compound, Terminal Alkyne (e.g., Phenylacetylene), Amine (e.g., Aniline) | Pd(OAc)₂, Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Substituted Isoquinoline Derivative |
This table can be expanded with more detailed hypothetical examples based on known MCRs and tandem processes.
Computational Chemistry and Spectroscopic Characterization of 5 Bromo 2 Isopropoxybenzonitrile
Quantum Chemical Investigations
Quantum chemical investigations provide a powerful lens through which to examine the intricacies of molecular systems. By employing computational models, it is possible to predict and rationalize the behavior of molecules with a high degree of accuracy. For 5-Bromo-2-isopropoxybenzonitrile, these methods offer valuable insights into its fundamental chemical nature.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Table 1: Predicted Geometric Parameters for a Substituted Benzonitrile (B105546) Ring (by analogy)
| Parameter | Predicted Value (Angstrom/Degrees) |
| C-C (aromatic) | ~1.39 - 1.41 Å |
| C-Br | ~1.90 Å |
| C-O | ~1.36 Å |
| C-C≡N | ~1.45 Å |
| C≡N | ~1.15 Å |
| C-C-C (ring) | ~118 - 122° |
Note: These values are based on general principles and data for analogous molecules and should be considered as approximations for this compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity prediction. chemicalbook.comuni.lusigmaaldrich.com It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the isopropoxy group, which possess the highest electron density. This suggests that the molecule would act as a nucleophile at these sites. Conversely, the LUMO is likely to be centered on the carbon atoms of the benzene ring and the nitrile group, indicating these as the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally correlating with higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies (by analogy)
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -1.5 |
| HOMO-LUMO Gap | ~ 5.0 |
Note: These values are estimations based on related compounds and serve as a guide to the expected electronic behavior of this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely mechanism for a given transformation. While specific reaction mechanisms involving this compound have not been extensively studied computationally, general principles can be applied.
For instance, in nucleophilic aromatic substitution reactions, the isopropoxy and bromo substituents would play a significant role in directing the incoming nucleophile and stabilizing the intermediate species. The electron-donating nature of the isopropoxy group and the electron-withdrawing nature of the nitrile and bromo groups would create a complex electronic landscape that dictates the regioselectivity of such reactions. Computational models could be employed to explore the energy barriers for substitution at different positions on the aromatic ring, thereby predicting the most favorable reaction pathway.
Conformational Analysis and Energy Landscape Mapping
The isopropoxy group in this compound introduces conformational flexibility to the molecule. Rotation around the C(aryl)-O and O-C(isopropyl) bonds can lead to different spatial arrangements of the atoms, each with a corresponding energy. A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer.
This process allows for the mapping of the potential energy surface and the identification of the lowest energy (most stable) conformers. It is expected that steric hindrance between the isopropyl group and the adjacent nitrile group would play a crucial role in determining the preferred conformation. The results of such an analysis are vital for understanding the molecule's shape and how it might interact with other molecules, such as in a biological system or a crystal lattice.
Advanced Spectroscopic Analysis
Spectroscopic techniques provide experimental data that is essential for confirming the structure and understanding the electronic environment of a molecule. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). While a published experimental spectrum for this compound is not available, a predicted spectrum can be derived based on established principles and data from similar compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons would appear as a complex multiplet in the downfield region (typically 6.8-7.5 ppm) due to spin-spin coupling. The methine proton of the isopropoxy group would likely be a septet due to coupling with the six equivalent methyl protons, appearing further downfield than a typical alkyl proton due to the deshielding effect of the adjacent oxygen atom. The methyl protons would appear as a doublet in the upfield region.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group would have a characteristic chemical shift in the range of 115-120 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with their specific shifts influenced by the bromo and isopropoxy substituents. The carbons of the isopropyl group would appear in the upfield region of the spectrum.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | m |
| Isopropyl-CH | 4.5 - 4.8 | sept |
| Isopropyl-CH₃ | 1.3 - 1.5 | d |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C≡N | 115 - 120 |
| C-Br | 110 - 115 |
| C-O | 155 - 160 |
| Aromatic C | 115 - 140 |
| Isopropyl-CH | 70 - 75 |
| Isopropyl-CH₃ | 20 - 25 |
Note: These are predicted values and may differ from experimental results. 2D NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning these proton and carbon signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
In the analysis of this compound, specific vibrational frequencies can be assigned to the various functional groups. The nitrile (C≡N) stretching vibration is typically observed in the region of 2220-2260 cm⁻¹. The presence of the aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-O-C stretching of the isopropoxy group would be expected to produce strong bands in the 1000-1300 cm⁻¹ region. The C-Br stretching frequency is typically found at lower wavenumbers, usually in the 500-600 cm⁻¹ range.
While detailed experimental IR and Raman spectra for this compound are not widely available in the published literature, analysis of similar molecules, such as 5-Bromo-2-methoxybenzonitrile, has been performed. orientjchem.org In such related compounds, the vibrational assignments are often supported by computational methods like Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with good accuracy. orientjchem.orgjchps.com
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-O-C (ether) | Asymmetric & Symmetric Stretching | 1000 - 1300 |
| C-Br | Stretching | 500 - 600 |
Note: The data in this table is based on characteristic group frequencies and is not from experimental measurements on this compound.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
The nominal molecular weight of this compound (C₁₀H₁₀BrNO) is approximately 240.1 g/mol . uni.luscbt.com High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M and M+2) of similar intensity. docbrown.infodocbrown.info
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 240.00186 | 140.9 |
| [M+Na]⁺ | 261.98380 | 154.5 |
| [M-H]⁻ | 237.98730 | 145.8 |
| [M+NH₄]⁺ | 257.02840 | 160.4 |
| [M+K]⁺ | 277.95774 | 143.4 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
UV-Vis Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The resulting spectrum can provide information about the electronic structure of the molecule, particularly the presence of conjugated π systems. libretexts.org
For this compound, the absorption of UV light is expected due to the presence of the benzene ring, which is a chromophore. The electronic transitions are typically π → π* and n → π* transitions. shu.ac.uk The substitution on the benzene ring, including the bromo, isopropoxy, and nitrile groups, will influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max).
Specific experimental UV-Vis absorption data for this compound is not available in the surveyed literature. However, studies on analogous compounds can provide an indication of the expected absorption regions. For instance, a study on 5-bromo-2-ethoxyphenylboronic acid reported UV absorption in the 200-400 nm range in ethanol (B145695) and water. core.ac.uk Similarly, computational studies on 2-Bromo-5-methoxybenzonitrile have been used to predict its electronic absorption spectrum. jchps.com
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Absorption Region |
|---|---|---|
| π → π* | Benzene Ring | UV Region (typically < 300 nm) |
| n → π* | Nitrile, Oxygen of Isopropoxy | UV Region (may be solvent dependent) |
Note: This table represents expected transitions based on general principles and data from related compounds, not direct experimental results for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Table 4: Crystallographic Data for the Analogous Compound 5-Bromo-2-hydroxybenzonitrile (B1273605)
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₄BrNO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8422 (3) |
| b (Å) | 8.5166 (7) |
| c (Å) | 21.6507 (18) |
| α (°) | 97.074 (1) |
| β (°) | 91.991 (1) |
| γ (°) | 97.068 (1) |
| Volume (ų) | 696.83 (10) |
Data for 5-Bromo-2-hydroxybenzonitrile, provided for comparative purposes. nih.gov
Applications As a Synthetic Intermediate in Advanced Organic Chemistry
Building Block for Heterocyclic Compounds
The structural motifs of 5-Bromo-2-isopropoxybenzonitrile make it an attractive starting material for the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals and functional materials.
Preparation of Nitrogen-Containing Heterocycles (e.g., pyrimidines, triazines)
While specific examples of the direct conversion of this compound to pyrimidines and triazines are not extensively documented in publicly available literature, the inherent reactivity of the benzonitrile (B105546) moiety provides a basis for its potential use in such transformations. Aromatic nitriles are known to undergo cyclization reactions to form heterocycles like triazines.
In a broader context, related bromo-substituted pyrimidines are recognized as important intermediates in medicinal chemistry. For instance, 5-bromo-2-substituted pyrimidines can be synthesized through a one-step reaction of 2-bromomalonaldehyde (B19672) with amidine compounds. This highlights the general synthetic strategies employed for accessing brominated pyrimidine (B1678525) cores that could potentially be adapted for substrates like this compound.
Synthesis of Oxygen- and Sulfur-Containing Heterocycles
The synthesis of oxygen and sulfur-containing heterocycles represents a significant area of organic chemistry, with applications in drug discovery and materials science. Although direct synthetic routes starting from this compound are not prominently reported, its structural features suggest potential pathways for such transformations. For example, the nitrile group could be hydrolyzed to a carboxylic acid, which could then participate in cyclization reactions to form oxygen-containing heterocycles. Similarly, the bromine atom could be displaced by sulfur nucleophiles to initiate the formation of sulfur-containing rings.
Precursor for Complex Aromatic Systems
The presence of both a bromine atom and a nitrile group on the aromatic ring of this compound allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a useful precursor for the construction of more elaborate aromatic structures.
Annulation and Cyclization Reactions
Annulation and cyclization reactions are powerful tools for building complex polycyclic aromatic and heteroaromatic systems. While specific examples involving this compound are not readily found, the general reactivity of substituted benzonitriles in such reactions is well-established. For instance, palladium-catalyzed annulation reactions are commonly used to construct fused ring systems. The bromine atom in this compound is well-suited for such catalytic cross-coupling reactions, such as the Suzuki coupling, which can be used to introduce new aromatic or vinyl substituents. These substituents can then participate in subsequent intramolecular cyclization reactions to form complex aromatic frameworks.
Dendrimer and Polymer Synthesis
Dendrimers and polymers with specific functionalities are of great interest for applications in materials science and drug delivery. Halogenated and nitrile-functionalized aromatic compounds can serve as monomers in the synthesis of these macromolecules. The bromine atom of this compound can act as a reactive site for polymerization reactions, such as polycondensation, while the nitrile group can be retained as a functional group in the resulting polymer or dendrimer, or it can be chemically modified. Although specific examples of dendrimer or polymer synthesis using this compound as a monomer are not detailed in the available literature, its structure is amenable to established polymerization methodologies.
Role in Multi-step Total Synthesis
This compound has been identified as a key intermediate in the synthesis of pharmacologically active molecules. thermofisher.com Its utility in multi-step synthetic sequences stems from the ability to sequentially or selectively transform its functional groups.
A notable application of this compound is in the preparation of phenylpropionic acid derivatives. In one patented synthetic route, this compound is treated with n-butyllithium to effect a lithium-halogen exchange, followed by reaction with tributyl borate (B1201080). google.com This sequence generates an in-situ boronic ester, which can then undergo further transformations, demonstrating the compound's role as a precursor to more complex substituted aromatic structures. This type of transformation is crucial in the synthesis of various pharmaceutical compounds where precise substitution patterns on the aromatic ring are required for biological activity.
Strategic Incorporation into Target Molecules
The strategic placement of reactive functional groups on the this compound scaffold allows for its seamless integration into a wide array of target molecules, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The bromine atom at the 5-position serves as a key handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
One of the most powerful methods for carbon-carbon bond formation is the Suzuki coupling reaction . This palladium-catalyzed reaction enables the coupling of the aryl bromide of this compound with various organoboron compounds. This strategy is instrumental in the construction of biaryl frameworks, which are prevalent in many pharmaceutical agents. For instance, the coupling of this compound with a suitable boronic acid or ester can introduce a new aryl or heteroaryl substituent at the 5-position, significantly increasing molecular complexity in a single, efficient step.
Similarly, the Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed process allows for the coupling of this compound with a diverse range of primary and secondary amines. This is particularly relevant in medicinal chemistry, where the introduction of nitrogen-containing functional groups is often crucial for modulating the pharmacological properties of a molecule, such as its solubility, basicity, and ability to interact with biological targets.
The nitrile group, while less reactive under typical cross-coupling conditions, offers a valuable site for further chemical manipulation. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems. This latent reactivity adds another layer of synthetic utility to the this compound building block.
The isopropoxy group at the 2-position, while generally considered a spectator group in many transformations, plays a crucial role in modulating the electronic properties of the aromatic ring and can influence the regioselectivity of certain reactions. Its steric bulk can also direct incoming reagents to specific positions on the molecule.
The following table summarizes the key reactive sites of this compound and their common transformations:
| Functional Group | Position | Common Transformations | Synthetic Utility |
| Bromine | 5 | Suzuki Coupling, Buchwald-Hartwig Amination, Heck Reaction, Sonogashira Coupling | Introduction of aryl, heteroaryl, amino, and alkynyl groups. |
| Nitrile | 1 | Hydrolysis, Reduction, Cyclization | Formation of carboxylic acids, primary amines, and heterocycles. |
| Isopropoxy | 2 | Electronic and steric modulation | Influences reactivity and regioselectivity. |
Chiral Synthesis Applications
The application of this compound extends into the realm of asymmetric synthesis, where the creation of specific stereoisomers is critical for biological activity. While the molecule itself is achiral, it serves as a valuable precursor for the synthesis of chiral molecules through several strategic approaches.
One common strategy involves the use of this compound in reactions with chiral auxiliaries or reagents. For example, a derivative of this compound could be reacted with a chiral amine in a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, leading to the formation of a diastereomeric mixture that can then be separated. The chiral auxiliary can subsequently be removed to yield the desired enantiomerically enriched product.
Another approach involves the use of this compound as a building block in the synthesis of a larger molecule that already contains a chiral center. The functionalities of the benzonitrile derivative can be used to elaborate the structure around the existing stereocenter without affecting its configuration.
Furthermore, the development of enantioselective catalytic systems allows for the direct conversion of prochiral substrates derived from this compound into chiral products. For instance, a prochiral ketone derived from the benzonitrile could undergo an asymmetric reduction using a chiral catalyst to yield a single enantiomer of the corresponding alcohol.
While specific, detailed research findings on the direct use of this compound in published chiral syntheses are not extensively documented in readily available literature, its structural motifs are present in precursors to complex chiral targets. The principles of asymmetric synthesis strongly suggest its potential in this area. For example, the synthesis of chiral ligands for transition metal catalysts or the construction of chiral drug molecules could foreseeably utilize this versatile intermediate.
The following table outlines potential strategies for the application of this compound in chiral synthesis:
| Chiral Synthesis Strategy | Description | Potential Application with this compound |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. | Reaction of a derivative of this compound with a chiral amine or alcohol. |
| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to induce stereoselectivity. | Asymmetric reduction of a ketone derived from this compound using a chiral borane (B79455) reagent. |
| Chiral Catalyst | A catalytic amount of a chiral substance is used to generate a chiral product from a prochiral substrate. | Enantioselective hydrogenation or transfer hydrogenation of a double bond introduced into a molecule containing the this compound core. |
| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product. | Using this compound to modify a chiral scaffold derived from a natural product. |
Methodological Advancements in Analytical Chemistry for Benzonitrile Compounds in Research
Chromatographic Techniques
Chromatography remains the cornerstone for the separation and analysis of compounds within the pharmaceutical and chemical industries. ijprajournal.com Its application ranges from routine purity checks to the detailed characterization of complex impurity profiles. For benzonitrile (B105546) derivatives, a variety of chromatographic methods are employed to meet diverse analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like 5-Bromo-2-isopropoxybenzonitrile. ijprajournal.comijprajournal.com It is widely used for determining the purity of bulk substances and for quantifying the active ingredient in various matrices. ekb.eg Method development and validation are performed according to stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is specific, accurate, precise, and robust. ekb.egacgpubs.org
Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to non-polar compounds like substituted benzonitriles. ijprajournal.com The separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.
Method Development and Optimization: The development of an RP-HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation from potential impurities. A typical approach involves a C18 stationary phase, which provides excellent hydrophobic retention for aromatic compounds. ekb.eg The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.gov An acid modifier like phosphoric acid or formic acid is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities. sielc.comsielc.com Detection is typically carried out using a UV detector, set at a wavelength where the benzonitrile chromophore exhibits strong absorbance. sielc.com
Validation: Once developed, the method is validated to demonstrate its suitability for its intended purpose. nih.gov Validation parameters include specificity (the ability to assess the analyte in the presence of impurities), linearity (proportionality of detector response to concentration), accuracy (closeness of test results to the true value), precision (reproducibility of results), and the limits of detection (LOD) and quantification (LOQ). ekb.egacgpubs.org
Table 1: Exemplar RP-HPLC Method Parameters for Analysis of Benzonitrile Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic retention for separation. ekb.eg |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | Elutes compounds based on polarity. Acid improves peak shape. sielc.comsielc.com |
| Elution Mode | Gradient or Isocratic | Isocratic for simple separations; gradient for complex mixtures. ekb.eg |
| Flow Rate | 1.0 mL/min | Controls analysis time and separation efficiency. nih.gov |
| Column Temp. | 25-40 °C | Affects viscosity and retention, ensuring reproducibility. ekb.eg |
| Detection | UV at ~210-254 nm | Benzonitrile and aromatic rings absorb strongly in this range. sielc.comnih.gov |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. ekb.eg |
Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. While less common than RP-HPLC for routine purity analysis of many pharmaceutical intermediates, NP-HPLC is a powerful tool for specific applications. It is particularly effective for separating non-polar compounds and resolving structural isomers that may be difficult to separate by reverse-phase methods. For this compound, NP-HPLC could be valuable for separating it from positional isomers that might arise during synthesis.
While this compound itself is an achiral molecule, chiral HPLC is a critical technique in pharmaceutical development for ensuring the stereochemical purity of drug substances. nih.gov This method is essential if any of the starting materials, synthetic intermediates, or potential impurities are chiral. Chiral Stationary Phases (CSPs), often based on derivatives of cellulose (B213188) or amylose, are used to differentiate between enantiomers, which have identical physical properties in a non-chiral environment. nih.govsigmaaldrich.com The development of a chiral method would be necessary to control the enantiomeric excess of any chiral precursor or to resolve and quantify any chiral impurity that could impact the final product's quality and biological activity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. medistri.swiss In the context of this compound synthesis, GC-MS is the preferred method for impurity profiling, particularly for identifying residual solvents, unreacted starting materials, and volatile byproducts. ijprajournal.comthermofisher.com
The process involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. medistri.swiss The column, typically coated with a non-polar or mid-polar stationary phase, separates the components based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. medistri.swiss High-resolution mass spectrometry (HRMS) can further provide elemental composition, aiding in the structural elucidation of unknown impurities. thermofisher.com
Table 2: Typical GC-MS Parameters for Impurity Profiling
| Parameter | Typical Condition | Purpose |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 type) | Standard non-polar column for general impurity screening. thermofisher.com |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry sample through the column. thermofisher.com |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. thermofisher.com |
| Oven Program | 50 °C to 320 °C at 20 °C/min | Temperature ramp to separate compounds by boiling point. thermofisher.com |
| Ionization Mode | Electron Ionization (EI) | "Hard" ionization technique that creates reproducible fragment patterns for library matching. thermofisher.com |
| Mass Analyzer | Quadrupole, Time-of-Flight (ToF) | Separates ions by mass-to-charge ratio for identification. thermofisher.comnih.gov |
For exceptionally complex samples where single-dimension chromatography provides insufficient resolution, comprehensive two-dimensional (2D) techniques like GCxGC and LCxLC offer vastly superior separation power. dtic.milresearchgate.net These methods couple two different columns (dimensions) to achieve a more effective separation of components. chromatographyonline.com
Comprehensive 2D Gas Chromatography (GCxGC): In GCxGC, the entire sample is subjected to separation on two columns with different selectivities (e.g., a non-polar column followed by a polar column). chromatographyonline.commdpi.com The enhanced peak capacity allows for the separation of co-eluting peaks from a one-dimensional analysis, revealing a much more detailed chemical profile. nih.govintertek.com This is particularly useful for the analysis of complex intermediate streams in chemical synthesis, where numerous isomers and structurally similar byproducts may be present. nih.govacs.org The resulting data is presented as a 2D contour plot, where structurally related compounds often appear in distinct clusters, simplifying identification. dtic.mil
Comprehensive 2D Liquid Chromatography (LCxLC): Similarly, LCxLC couples two different LC columns, such as an ion-exchange column in the first dimension and multiple reverse-phase columns in the second. chromatographyonline.comnih.gov This technique is powerful for analyzing complex mixtures containing compounds with a wide range of polarities and chemical properties. researchgate.net While technically demanding, LCxLC can provide unparalleled resolution for challenging separation problems in pharmaceutical analysis. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment and Quantification
Electrochemical Methods for Analysis
Electrochemical techniques offer a powerful suite of tools for the analysis of electroactive compounds like benzonitriles. These methods are valued for their high sensitivity, cost-effectiveness, and potential for miniaturization.
Voltammetry measures the current response of an electroactive substance to an applied potential. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed to probe the oxidation and reduction (redox) behavior of molecules. mdpi.comnih.gov For benzonitrile compounds, the nitrile group and substituents on the aromatic ring influence their electrochemical properties.
A study on the electro-oxidation of acebutolol, a complex molecule containing an amide group, demonstrated the use of voltammetric techniques to investigate its redox pathway, which involved the transfer of two protons and two electrons. nih.gov Similarly, the redox behavior of this compound would be influenced by the electron-withdrawing nature of the bromo and nitrile groups and the electron-donating character of the isopropoxy group.
Voltammetric analysis is typically performed using a three-electrode system: a working electrode (e.g., glassy carbon, carbon paste), a reference electrode (e.g., Ag/AgCl), and a counter electrode. mdpi.com The resulting voltammogram provides information on the redox potentials and the reversibility of the electrochemical processes. For instance, a normal coordinate analysis of various halogenated and methoxy-substituted benzonitriles provides insight into how substituents affect the molecule's vibrational and electronic properties, which are directly related to its electrochemical behavior. nih.gov While specific voltammetric studies on this compound are not prevalent in the literature, the principles derived from studies on similarly substituted benzonitriles are directly applicable for characterizing its redox properties.
Table 1: Common Voltammetric Techniques and Their Applications
| Technique | Principle | Typical Application |
|---|---|---|
| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions between two set potential limits. | Investigating redox mechanisms, determining formal reduction potentials, and evaluating the stability of reaction products. mdpi.com |
| Differential Pulse Voltammetry (DPV) | Fixed-magnitude pulses are superimposed on a linear potential ramp and the current is sampled before and after the pulse. | Quantitative analysis with low detection limits, resolving overlapping peaks. scielo.br |
| Square Wave Voltammetry (SWV) | A square-wave potential waveform is applied to the working electrode. | Rapid quantitative measurements with high sensitivity and rejection of background currents. nih.gov |
Amperometry measures the current resulting from an electrochemical reaction at a constant applied potential. When coupled with a flow system, such as Flow Injection Analysis (FIA), it provides a rapid, sensitive, and automated method for the quantitative determination of analytes. flowinjection.com
In an FIA system with amperometric detection, a discrete volume of the sample is injected into a continuously flowing carrier stream. flowinjection.com This stream transports the sample to an electrochemical flow cell where the analyte is detected at an electrode held at a specific potential sufficient to cause its oxidation or reduction. The resulting current is proportional to the analyte's concentration. nih.gov
This technique has been successfully applied to the determination of various compounds, including nitriles like cyanide, where a gas diffusion unit can be incorporated to enhance selectivity. rsc.org For this compound, an appropriate oxidation or reduction potential would be selected based on prior voltammetric studies. The method's sensitivity makes it suitable for trace analysis in various matrices. For example, a method for determining morpholine (B109124) in corrosion inhibitors achieved a limit of detection of 10 mg L⁻¹. nih.gov The use of modified electrodes can further enhance sensitivity and selectivity and prevent surface fouling. sielc.comnih.gov
Table 2: Parameters in Flow Injection Amperometry
| Parameter | Description | Importance |
|---|---|---|
| Applied Potential | The constant potential applied to the working electrode. | Must be sufficient to cause the redox reaction of the analyte. Determined from hydrodynamic voltammograms. flowinjection.com |
| Flow Rate | The rate at which the carrier stream moves. | Affects peak shape, analysis time, and sensitivity. nih.gov |
| Injection Volume | The volume of the sample introduced into the system. | Influences the magnitude of the current signal. nih.gov |
| Carrier Stream pH | The pH of the solution carrying the sample. | Can significantly affect the redox potential and reaction kinetics of the analyte. flowinjection.com |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying and quantifying compounds in complex mixtures, such as biological fluids or environmental samples. It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry.
For a compound like this compound, which is noted as a pharmaceutical intermediate, understanding its metabolic fate is crucial. LC-MS/MS is the premier tool for such studies. After administration, biological samples (e.g., urine, plasma) can be prepared and analyzed. The HPLC component separates the parent compound from its metabolites. researchgate.net The separated components then enter the mass spectrometer, where they are ionized.
In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion of the parent drug or a suspected metabolite) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, enabling the detection of trace levels of metabolites. researchgate.net Methods have been developed for the simultaneous analysis of multiple metabolites of compounds like BTEX (benzene, toluene, ethylbenzene, and xylene), demonstrating the power of LC-MS/MS for comprehensive metabolic profiling. nih.gov
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique that provides information about the isotopic composition (e.g., ¹³C/¹²C) of individual compounds separated by gas chromatography. youtube.com This isotopic signature can be used for source apportionment, authentication, and understanding reaction mechanisms.
For the structural confirmation of this compound, a hyphenated system combining GC with both a conventional mass spectrometer (for molecular weight and fragmentation data) and an IRMS (for isotopic ratios) can be employed. nih.gov The GC separates the analyte from any impurities. A portion of the eluent is directed to a standard mass spectrometer to confirm the molecular weight (240.1 g/mol for C₁₀H₁₀BrNO) and fragmentation pattern, which provides structural information. nih.govdrawellanalytical.com The remaining eluent is combusted or pyrolyzed to simple gases (e.g., CO₂) before entering the IRMS to measure the stable isotope ratios. ufl.eduweebly.com This dual detection provides unambiguous identification and structural confirmation. While GC-MS is more common for routine structural confirmation, the addition of IRMS provides an orthogonal layer of data that is particularly useful in forensic or metabolic tracer studies. ufl.edu
Sample Preparation Strategies for Benzonitrile Analysis
Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte of interest before chromatographic analysis. youtube.com The choice of technique depends on the sample matrix (e.g., water, soil, biological fluid) and the physicochemical properties of the analyte. researchgate.net
Liquid-Liquid Extraction (LLE) : This classic technique partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. youtube.comresearchgate.net For a relatively nonpolar compound like this compound, LLE could be used to extract it from aqueous samples into a solvent like diethyl ether or dichloromethane (B109758). The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase, especially if the analyte has acidic or basic properties. bioline.org.br
Solid-Phase Extraction (SPE) : SPE is a widely used and often preferred alternative to LLE, offering higher recovery, reduced solvent consumption, and easier automation. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. For aromatic nitriles, reversed-phase sorbents like C18 (octadecylsilica) are commonly used. The analyte is retained on the sorbent while the bulk of the matrix is washed away. The analyte is then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample. The selection of washing and eluting solvents is crucial for achieving high recovery and purity. Newer developments include the use of magnetic nanoparticles as SPE sorbents, which simplifies the separation process. mdpi.com
Table 3: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids based on relative solubility. bioline.org.br | Simple, well-established. | Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted. nih.gov | High recovery, high concentration factor, low solvent use, easily automated. | Method development can be more complex, cost of cartridges. nih.gov |
| Stir-Bar Sorptive Extraction (SBSE) | A coated magnetic stir bar adsorbs analytes from the sample, which are then thermally or solvent desorbed. | Very high sensitivity, low solvent use. | Primarily for aqueous samples, potential for carryover. |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Acebutolol |
| Benzonitrile |
| Cyanide |
| Morpholine |
| Benzene (B151609) |
| Toluene |
| Ethylbenzene |
| Xylene |
| Diethyl ether |
| Dichloromethane |
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Sample preparation is a critical step in the analytical workflow, aimed at removing interfering substances and enriching the analyte of interest. umbc.edu For benzonitrile compounds, which can be found in complex mixtures such as reaction media or environmental samples, SPE and LLE are two of the most effective and widely used cleanup and concentration techniques. umbc.edu
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases. umbc.edu For a moderately polar compound like this compound, LLE can be employed to extract it from an aqueous phase into an organic solvent. The selection of the organic solvent is critical and is based on factors like the solubility of the analyte, immiscibility with the sample matrix (typically water), and ease of removal post-extraction. Solvents such as dichloromethane or ethyl acetate (B1210297) are often suitable for extracting aromatic compounds from aqueous solutions. The efficiency of LLE is dependent on the partition coefficient of the analyte between the two phases, the ratio of the volumes of the two phases, and the number of extraction steps performed.
Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. researchgate.net It utilizes a solid adsorbent material, packed into a cartridge or disk, to selectively retain the analyte from a liquid sample. researchgate.net For this compound, a reversed-phase SPE sorbent, such as C18-bonded silica, would likely be effective. The extraction process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte with a small volume of a strong organic solvent. researchgate.net SPE offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation. The choice between LLE and SPE depends on the specific requirements of the analysis, including sample volume, analyte concentration, and the need for high-throughput processing.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid mobile phase |
| Typical Solvents/Sorbents for Benzonitriles | Dichloromethane, Ethyl Acetate, Toluene | C18, C8, Polymeric Sorbents |
| Advantages | Simple, well-established | High recovery, low solvent use, automatable |
| Disadvantages | Large solvent volumes, emulsion formation | Can be more costly, requires method development |
| Applicability | Removal of trace organics from wastewater | Pre-concentration from environmental and biological samples |
Derivatization Techniques for Enhanced Detectability
While some benzonitrile compounds can be analyzed directly using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, derivatization is often employed to improve their analytical characteristics, particularly for Gas Chromatography (GC) analysis. nih.gov Derivatization involves chemically modifying the analyte to create a new compound with properties that are more suitable for a specific analytical method. nih.gov The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response. nih.gov
For a compound like this compound, while it is relatively non-polar, derivatization could be beneficial if trace-level detection is required. Although the nitrile group itself is not typically derivatized under standard conditions, if the compound were to be metabolized or degraded to a phenol (B47542) (e.g., 5-Bromo-2-hydroxybenzonitrile), derivatization of the resulting hydroxyl group would be essential for GC analysis.
Silylation is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. mdpi.comnih.gov Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. mdpi.comomicsonline.org This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC separation and mass spectrometry (MS) detection. nih.govsigmaaldrich.com The resulting TMS ether is less polar and produces characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. nih.gov
Acylation and Alkylation are other derivatization strategies that can be used. researchgate.net Acylation involves the introduction of an acyl group, while alkylation adds an alkyl group. These modifications also serve to block polar functional groups and improve chromatographic behavior. For instance, the use of fluorinated acylating agents can significantly enhance the response of an electron capture detector (ECD), a highly sensitive detector for halogenated compounds.
The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, and time) must be carefully optimized to ensure a complete and reproducible reaction, leading to accurate and reliable quantification.
| Derivatization Technique | Target Functional Group | Common Reagents | Purpose |
| Silylation | -OH, -NH, -SH | BSTFA, MSTFA, TMCS | Increase volatility and thermal stability for GC |
| Acylation | -OH, -NH | Acetic Anhydride, Trifluoroacetic Anhydride | Improve chromatographic properties and detector response |
| Alkylation | -OH, -COOH | Alkyl Halides (e.g., PFB-Br), Diazomethane | Form stable derivatives, enhance ECD response |
Q & A
Q. What experimental controls are essential when scaling up synthesis from 1g to 10g?
- Methodological Answer : Maintain consistent stirring rates, temperature gradients, and reagent addition times. For exothermic reactions (e.g., alkylation), use a jacketed reactor with cooling. Validate purity and yield at each scale using the same analytical methods (e.g., GC retention times in and ) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 75–78°C (analogous compound: 3-Bromo-2-methoxybenzonitrile) | |
| Purity | HPLC-UV (254 nm) | >95.0% | |
| Optimal Reaction Temp (SNAr) | Kinetic Study | 80–100°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
